molecular formula C36H28OSi B8759955 Tris(4-biphenylyl)silanol

Tris(4-biphenylyl)silanol

Cat. No.: B8759955
M. Wt: 504.7 g/mol
InChI Key: ZPUOOELCBXBZSG-UHFFFAOYSA-N
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Description

Significance of Silanol (B1196071) Frameworks in Contemporary Chemical Research

Silanol frameworks are pivotal intermediates and building blocks in both academic and industrial research. researchgate.netresearchgate.net Their utility stems from several key characteristics. The Si-OH group can act as a hydrogen-bond donor, a property that is crucial in designing catalysts and in the formation of supramolecular assemblies. nih.govrsc.org In materials science, silanols are fundamental to the production of silicones and silica-based materials through condensation reactions. mdpi.com

In the realm of organic synthesis, silanols serve as versatile reagents and intermediates. acs.org They can function as bulky nucleophiles, offering a sterically hindered alternative to water in certain reactions. acs.orgkyoto-u.ac.jp Furthermore, the hydroxyl group can direct chemical transformations to specific locations on a molecule, a strategy leveraged in C-H bond activation. alfa-chemistry.commdpi.com The ability of silanols to act as catalysts, particularly in reactions like direct amidation, has also been an area of active investigation. acs.orgresearchgate.net The development of methods for synthesizing chiral silanols underscores their growing importance in asymmetric catalysis and the pharmaceutical industry. researchgate.net

The Role of Bulky Aryl Groups in Silanol Design: A Focus on Biphenylyl Moieties

The introduction of sterically demanding, or "bulky," aryl groups onto the silicon atom of a silanol has profound effects on its stability, reactivity, and structural characteristics. These bulky substituents can sterically shield the reactive Si-OH group, preventing undesired side reactions such as self-condensation, which leads to the formation of siloxanes. thieme-connect.dethieme-connect.de This increased stability allows for the isolation and study of silanols that would otherwise be transient intermediates.

Biphenylyl moieties are particularly effective as bulky aryl groups. Their extended π-system and rigid structure contribute significantly to the steric hindrance around the silicon center. researchgate.netrsc.org The presence of biphenylyl groups can influence the electronic properties of the silanol and can be instrumental in creating well-defined cavities or pockets in larger molecular structures. This has been exploited in the design of functionalized polyoxotungstates, where bulky aryl groups like biphenyl (B1667301) impact the accessibility of coordination sites. rsc.org The use of the tris(biphenyl-4-yl)silyl (TBPS) group as a large protecting group for polyynes highlights the utility of these bulky moieties in stabilizing reactive molecules. researchgate.net

Overview of Tris(4-biphenylyl)silanol within the Landscape of Sterically Hindered Silanols

This compound is a prime example of a sterically hindered silanol, where three biphenyl groups are attached to the silicon atom bearing the hydroxyl group. This substitution pattern results in a molecule with significant steric bulk, which contributes to its stability and unique chemical behavior.

The synthesis of such sterically hindered silanols often involves the oxidation of the corresponding hydrosilanes. researchgate.net For instance, the oxidation of [1,1'-biphenyl]-4-yldiphenylsilane has been shown to produce [1,1'-biphenyl]-4-yldiphenylsilanol in good yield. mdpi.com While the direct synthesis of this compound is not extensively detailed in the provided results, the synthesis of related triarylsilanols often proceeds through the reaction of a Grignard reagent with a trichlorosilane (B8805176), followed by oxidation. acs.orgnih.gov

Within the broader context of sterically hindered silanols, which includes compounds like di-tert-butylsilanol and various triarylsilanols, this compound stands out due to the specific properties imparted by the biphenylyl groups. alfa-chemistry.comacs.org These properties make it a valuable component in the construction of more complex molecular architectures, such as metal-organic frameworks (MOFs), where silanol-based linkers can introduce specific functionalities. rsc.org

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 18816-43-8
Linear Formula C36H28OSi
Molecular Weight 504.69 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H28OSi

Molecular Weight

504.7 g/mol

IUPAC Name

hydroxy-tris(4-phenylphenyl)silane

InChI

InChI=1S/C36H28OSi/c37-38(34-22-16-31(17-23-34)28-10-4-1-5-11-28,35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27,37H

InChI Key

ZPUOOELCBXBZSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Tris 4 Biphenylyl Silanol

Historical and Contemporary Approaches to Arylsilanol Synthesis

The synthesis of arylsilanols has evolved from classical hydrolysis methods to more sophisticated organometallic and catalytic techniques, offering greater control over reaction outcomes and product purity.

Hydrolysis of Chlorosilane Precursors: Mechanistic and Yield Considerations

The hydrolysis of organochlorosilanes is a foundational and straightforward method for the synthesis of silanols. nih.govfishersci.ca The reaction involves the nucleophilic attack of water on the silicon center, leading to the displacement of the chloride leaving group and the formation of a silanol (B1196071).

Mechanistic Insights: The hydrolysis of chlorosilanes is a complex process influenced by factors such as the nature of the substituents on the silicon atom, pH, solvent, and temperature. nih.gov The reaction can proceed through different pathways, including SN2-type mechanisms with either retention or inversion of configuration at the silicon center. researchgate.net The presence of bulky aryl groups, as in the precursors to Tris(4-biphenylyl)silanol, can significantly hinder the approach of the nucleophile and influence the reaction kinetics. acs.org Acid or base catalysis can be employed to accelerate the hydrolysis, but this can also promote the undesirable side reaction of silanol condensation to form siloxanes. researchgate.netopen.ac.uk Controlled hydrolysis under weakly acidic conditions is often preferred to favor silanol formation over condensation. researchgate.net

Yield Considerations: The yields of arylsilanols from the hydrolysis of their corresponding chlorosilanes can be variable. While this method is direct, the propensity of silanols to undergo self-condensation to form siloxanes, especially under harsh reaction conditions, can significantly lower the yield of the desired product. nih.govresearchgate.net The steric bulk of the aryl substituents plays a crucial role; highly hindered chlorosilanes are often more resistant to both hydrolysis and subsequent condensation, which can lead to higher isolated yields of the corresponding silanols. nih.gov For instance, the hydrolysis of various aryl-substituted chlorosilanes has been reported with yields ranging from approximately 40% to as high as 99% under optimized conditions that minimize condensation. researchgate.net

Table 1: Comparative Yields of Arylsilanols from Hydrolysis of Chlorosilane Precursors

Aryl Group on SiliconYield of Silanol (%)Reference
PhenylModerate researchgate.net
1-Naphthyl~40 researchgate.net
9-Phenanthrenyl~75.8 researchgate.net
Sterically Hindered Arylup to 99 nih.govresearchgate.net

Note: Yields are representative and can vary significantly based on specific reaction conditions.

Organometallic Routes to Silanol Formation (e.g., Grignard Reagents, Organolithium Compounds)

Organometallic reagents, particularly Grignard (R-MgX) and organolithium (R-Li) compounds, are powerful tools for the formation of carbon-silicon bonds and are central to the synthesis of many arylsilanols. orgosolver.comlibretexts.orgmasterorganicchemistry.com These highly reactive species act as potent nucleophiles, attacking silicon electrophiles like silicon tetrachloride or tetraalkoxysilanes. lkouniv.ac.in

The general approach involves the reaction of an aryl halide with magnesium or lithium metal to generate the organometallic reagent, which is then reacted with a suitable silicon precursor. masterorganicchemistry.combyjus.com The choice between Grignard and organolithium reagents can influence the reaction's outcome. Organolithium reagents are generally more reactive than Grignard reagents and can sometimes lead to multiple additions to the silicon center, making the selective synthesis of mono- or di-substituted silanes challenging. lkouniv.ac.inresearchgate.net However, their higher reactivity can be advantageous when dealing with less reactive aryl halides.

For the synthesis of triarylsilanols, a common strategy is the stepwise reaction of an aryl Grignard or organolithium reagent with silicon tetrachloride. lkouniv.ac.in Careful control of stoichiometry is crucial to achieve the desired trisubstituted product and avoid the formation of tetraarylsilanes. The resulting triarylchlorosilane can then be hydrolyzed in a subsequent step to yield the target triarylsilanol. Alternatively, reaction with tetraalkoxysilanes can also be employed, though this may require harsher conditions. researchgate.net

Silylation of Alcohols and Silanols: Advanced Catalytic Systems

The direct silylation of alcohols and other silanols represents a more advanced and often more selective method for forming silicon-oxygen bonds. This is particularly useful for the synthesis of unsymmetrical siloxanes. rsc.orgrsc.orgscispace.com Various catalytic systems have been developed to facilitate this transformation under mild conditions, offering an alternative to the often harsh conditions of traditional methods.

Targeted Synthesis of this compound: Challenges and Innovations

The synthesis of this compound presents specific challenges due to the steric bulk of the biphenylyl groups. However, innovative approaches in precursor synthesis and reaction optimization have enabled its efficient preparation.

Precursor Synthesis and Purification Strategies for 4-Bromobiphenyl (B57062) and Related Reagents

The primary precursor for the synthesis of the 4-biphenylyl Grignard or organolithium reagent is 4-bromobiphenyl. The purity of this starting material is critical for the success of the subsequent organometallic reaction. Several methods exist for the synthesis of 4-bromobiphenyl, with the monobromination of biphenyl (B1667301) being a common industrial route.

Purification Strategies: Achieving high purity of 4-bromobiphenyl often requires multiple purification steps.

Crystallization: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for removing impurities. orgsyn.org

Distillation: For larger scale purification, distillation under reduced pressure can be employed. google.com

Chromatography: In cases where high purity is essential, column chromatography can be used to separate 4-bromobiphenyl from isomers and other byproducts.

Washing: Washing the crude product with a solution of sodium bisulfite or sodium sulfite (B76179) can effectively remove any unreacted bromine. google.com

An industrial process for preparing 4-bromobiphenyl with high selectivity involves the use of specific solvents like organosulfur compounds, amides, or nitriles, which can lead to yields exceeding 75% at ambient temperature while minimizing the formation of dibrominated byproducts. google.com

Optimized Reaction Conditions for High Purity and Yield

The synthesis of this compound is typically achieved through a Grignard-based route. The reaction of 4-biphenylmagnesium bromide with a silicon source, followed by hydrolysis, is a key transformation.

A reported one-pot synthesis involves the sequential addition of lithiated nucleophiles to tetrachlorosilane. thieme-connect.com However, a more common and often optimized route involves the formation of the Grignard reagent from 4-bromobiphenyl and magnesium, followed by reaction with a silicon precursor like trichlorosilane (B8805176) or tetrachlorosilane. acs.org The subsequent hydrolysis of the resulting tris(4-biphenylyl)chlorosilane or related intermediate yields the final silanol.

Optimized conditions often involve careful control of temperature, solvent, and the stoichiometry of the reactants. The use of an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is standard for Grignard reagent formation. masterorganicchemistry.com The reaction temperature is often kept low during the addition of the Grignard reagent to the silicon electrophile to control the exothermicity and selectivity of the reaction.

Table 2: Optimized Reaction Parameters for this compound Synthesis via Grignard Route

ParameterOptimized ConditionRationale
Grignard Formation
SolventAnhydrous Diethyl Ether or THFEssential for stabilizing the Grignard reagent. masterorganicchemistry.com
Activation of MgIodine crystals or 1,2-dibromoethaneTo initiate the reaction on the magnesium surface. masterorganicchemistry.com
Reaction with Silicon Source
Silicon SourceTrichlorosilane (HSiCl3) or Silicon Tetrachloride (SiCl4)Common electrophiles for introducing the silicon center. acs.orglkouniv.ac.in
TemperatureLow temperature (e.g., 0 °C to -78 °C) during additionTo control reactivity and minimize side reactions.
Hydrolysis
Hydrolyzing AgentWater, often with a co-solvent like ether or acetone (B3395972)To convert the chlorosilane intermediate to the silanol.
pH ControlMildly acidic or neutral conditionsTo minimize condensation of the silanol product. researchgate.net

The careful execution of these optimized steps allows for the synthesis of this compound in good yield and high purity, making this sterically demanding molecule accessible for further study and application.

Green Chemistry Principles in this compound Synthesis

The synthesis of silanols, including complex structures like this compound, has traditionally involved the hydrolysis of corresponding chloro- or alkoxysilanes. rsc.orgnih.gov These methods, while effective, often require strict buffering to prevent the self-condensation of the silanol product into siloxanes and can generate stoichiometric amounts of waste. rsc.orgmdpi.com In alignment with the principles of green chemistry, recent research has pivoted towards catalytic and more atom-economical routes.

A prominent green strategy is the catalytic oxidation of hydrosilanes (R₃Si-H). This approach constitutes a sustainable alternative to conventional hydrolysis. researchgate.net The oxidation of the precursor, tris(4-biphenylyl)silane, can be achieved using environmentally benign oxidants such as water or molecular oxygen, often yielding valuable byproducts like hydrogen gas. rsc.orgmdpi.com

Several catalytic systems have been developed to facilitate this transformation under mild conditions. These often involve transition-metal catalysts that can activate the Si-H bond. While noble metals like palladium, platinum, and rhodium have shown efficacy, a significant green chemistry objective is the development of catalysts based on more earth-abundant metals, such as manganese or cobalt. rsc.orgresearchgate.net For instance, systems using [MnBr(CO)₅] as a precatalyst have demonstrated high activity for the selective conversion of silanes to silanols using water as the oxidant, operating under neutral conditions that minimize the formation of undesired siloxane byproducts. rsc.orgnih.gov Another approach involves visible-light-mediated photocatalytic oxidation, which can proceed at room temperature under an oxygen atmosphere, representing a greener protocol. mdpi.com

These catalytic methods offer several advantages in line with green chemistry principles:

Use of Safer Solvents and Reagents: Employing water as an oxidant is a prime example. rsc.org

Energy Efficiency: Many catalytic reactions proceed under milder conditions (e.g., room temperature) than traditional methods. mdpi.comnih.gov

Waste Minimization: Catalytic processes reduce the need for stoichiometric reagents and can produce less harmful byproducts. rsc.orgresearchgate.net

Atom Economy: The ideal oxidation of a hydrosilane with water produces only the desired silanol and hydrogen gas. rsc.org

Table 1: Overview of Green Catalytic Systems for Silanol Synthesis

Catalyst SystemOxidantKey AdvantagesReference
[MnBr(CO)₅]H₂OUses an earth-abundant metal; operates under neutral conditions, avoiding siloxane formation; produces H₂ as a byproduct. rsc.orgnih.gov
Aminoquinoline diarylboron (AQDAB)O₂ (air)Metal-free photocatalysis; proceeds at room temperature under visible light. mdpi.com
Co(OAc)₂/N-hydroxyphthalimideO₂ (air)Utilizes an earth-abundant metal catalyst for aerobic oxidation. researchgate.net
K₂PtCl₄ in Ethylene GlycolH₂O/AlcoholsHighly recyclable catalyst system with high turnover numbers (TON). researchgate.net

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is critical for the application of this compound in fields such as materials science and organic electronics, where even minor impurities can significantly affect performance. The purification of this large, sterically hindered silanol requires specialized techniques to separate it from starting materials, catalysts, and potential side-products like siloxanes.

Advanced Chromatographic Separations (e.g., HPLC, Preparative Chromatography)

Chromatography is an indispensable tool for the purification of this compound. Given the compound's relatively non-polar aryl groups and the polar silanol moiety, a careful selection of chromatographic conditions is necessary.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying triarylsilanols. acs.org The choice of eluent (mobile phase) is crucial for effective separation. A solvent system with a gradient of increasing polarity, such as hexane-ethyl acetate (B1210297) or hexane-diethyl ether, is often employed. acs.org The non-polar components elute first, followed by the target silanol, while more polar impurities remain on the silica column. The high purity of the silica gel itself is important, as metal contaminants or highly acidic silanol groups on the silica surface can lead to peak tailing and unwanted interactions. ictsl.nethplc.eu

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity levels (>99.5%), preparative HPLC is the method of choice. Reversed-phase HPLC, which uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase, is particularly effective. ictsl.nethplc.eu A common mobile phase for separating complex organic molecules is a mixture of water and acetonitrile (B52724) or methanol. hplc.eu The high mechanical stability of modern silica-based packings allows for operation at high pressures, enabling efficient and rapid separations. ictsl.net The optimization of parameters such as mobile phase composition, flow rate, and column temperature is key to resolving the target compound from closely related impurities.

Table 2: Chromatographic Purification Strategies for Triarylsilanols

TechniqueStationary PhaseTypical Mobile PhaseSeparation PrincipleReference
Column ChromatographySilica GelHexane (B92381)/Ethyl Acetate or Hexane/Diethyl EtherNormal-phase separation based on polarity. The polar silanol group interacts with the silica, requiring a more polar eluent for desorption. acs.org
Preparative HPLCReversed-Phase (e.g., C18, C8)Acetonitrile/Water or Methanol/WaterHydrophobic interactions between the aryl groups and the stationary phase. Elution order is typically from most polar to least polar. ictsl.nethplc.eu
Preparative HPLCReversed-Phase (High Purity Silica)Mobile phase with low concentration of ion-pairing reagent (e.g., TFA)Minimizes unwanted interactions with residual silanols on the support, leading to improved peak shape and resolution for polar analytes. hplc.eu

Recrystallization and Crystallization Engineering for Complex Silanols

Recrystallization is a powerful final purification step for obtaining this compound in a highly crystalline and pure form. The process relies on the difference in solubility of the compound and its impurities in a chosen solvent or solvent mixture at different temperatures.

The selection of an appropriate solvent system is paramount. For complex, bulky molecules like this compound, a single solvent may not provide the ideal solubility profile. Therefore, mixed solvent systems are often used. A common strategy involves dissolving the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is sparingly soluble) to induce crystallization as the solution cools. For other complex organosilanols, solvent mixtures like acetone/benzene (B151609) have been successfully used. researchgate.net

Crystallization engineering goes beyond simple recrystallization by aiming to control the crystal's physical properties, such as size, shape, and polymorphic form. mdpi.comnih.gov This is achieved by carefully manipulating conditions like cooling rate, agitation, and solvent composition. For complex silanols, which can form extensive hydrogen-bonding networks, controlling crystallization is crucial for producing a stable, well-defined solid material. researchgate.netoup.com The use of specific solvent environments can direct the self-assembly of silanol molecules into desired crystalline architectures, sometimes incorporating solvent molecules into the crystal lattice. oup.com This level of control is essential for applications where the solid-state structure dictates the material's properties.

Table 3: Recrystallization Systems for Complex Organosilicon Compounds

Compound TypeSolvent SystemObservation/OutcomeReference
Polyhedral OrganosilanolsAcetone/BenzeneFormation of hydrogen-bonded 3D networks. researchgate.net
Dimethylsilanol-functionalized D6R siloxaneTHF/1,3,5-trimethylbenzeneFormation of rod-like crystals with a specific 1D assembly stabilized by the solvent molecules. oup.com
Labile Silanol OligomersWaterRecrystallization from a small amount of water to yield pure complex. units.it
Tris(4-(t-butyl)phenyl)silaneHexaneYields colorless solid crystals from the crude oil. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization of Tris 4 Biphenylyl Silanol

Nuclear Magnetic Resonance Spectroscopy (NMR) of Tris(4-biphenylyl)silanol3.2.1. Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis 3.2.2. ²⁹Si NMR Spectroscopy: Probing the Silicon Environment

Without the foundational experimental data, any attempt to provide the requested detailed analysis would be speculative and would not meet the required standards of scientific accuracy.

Variable Temperature NMR Studies: Dynamic Processes and Conformational Exchange

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating dynamic processes and conformational exchanges in molecules. For a sterically hindered molecule like Tris(4-biphenylyl)silanol, VT-NMR studies can provide significant insights into the rotational dynamics of the bulky 4-biphenylyl groups around the Si-C bonds.

Due to the considerable steric bulk of the three 4-biphenylyl substituents, their rotation is expected to be restricted at lower temperatures. This restricted rotation would lead to distinct NMR signals for the aromatic protons, as they would occupy magnetically non-equivalent environments. As the temperature is increased, the rate of rotation around the Si-C bonds would also increase. If the rate of this exchange becomes fast on the NMR timescale, the distinct signals for the aromatic protons would coalesce into a single, time-averaged signal.

A hypothetical VT-NMR experiment on this compound could be designed to monitor the signals of the aromatic protons over a range of temperatures. The data obtained would allow for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotation of the biphenylyl groups, providing a quantitative measure of the molecule's conformational flexibility.

Table 1: Hypothetical Variable Temperature NMR Data for Aromatic Protons of this compound

Temperature (°C)Appearance of Aromatic SignalsInferred Dynamic Process
-50Multiple distinct sharp signalsSlow exchange (restricted rotation)
25Broadened signalsIntermediate exchange rate
100Single, sharp, averaged signalFast exchange (free rotation)

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are essential tools for identifying functional groups and characterizing the vibrational modes of a molecule. In this compound, the vibrations associated with the silanol (B1196071) (Si-OH) group and the silicon-oxygen (Si-O) bond are of particular interest.

The Si-OH stretching vibration is typically observed in the IR spectrum as a sharp band around 3690 cm⁻¹ for free (non-hydrogen-bonded) silanol groups. In the solid state or in concentrated solutions, where intermolecular hydrogen bonding can occur, this band broadens and shifts to a lower frequency, typically in the range of 3400-3200 cm⁻¹. The Si-O stretching vibration for a silanol generally appears as a strong band in the 950-810 cm⁻¹ region of the IR spectrum.

Raman spectroscopy, which is sensitive to changes in polarizability, is also effective in detecting these vibrations. The Si-OH and Si-O stretching modes are expected to be Raman active, providing complementary information to the IR spectrum. The exact positions of these bands for this compound would be influenced by the electronic effects of the large aromatic substituents.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
Si-OHStretching (free)~3690 (sharp)Active
Si-OHStretching (H-bonded)3400-3200 (broad)Active
Si-OStretching950-810 (strong)Active
C=C (aromatic)Stretching1600-1450Active
C-H (aromatic)Stretching3100-3000Active

The region of the IR spectrum from approximately 1500 cm⁻¹ to 500 cm⁻¹ is known as the "fingerprint region". This region contains a complex series of absorptions arising from various bending and stretching vibrations within the molecule. tu-dortmund.de The pattern of peaks in the fingerprint region is unique to a specific compound, making it a valuable tool for structural confirmation. tu-dortmund.demdpi.com

For this compound, the fingerprint region would be rich with bands corresponding to the bending vibrations of the aromatic C-H bonds, C-C stretching and bending modes of the biphenyl (B1667301) rings, and Si-C stretching and bending vibrations. By comparing the fingerprint region of an experimental spectrum with that of a known standard or a theoretically calculated spectrum, the identity and purity of the compound can be confirmed. The complex pattern of absorptions in this region provides a unique molecular signature for this compound.

Mass Spectrometry (MS) of this compound

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, it is possible to distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₃₆H₂₈OSi, the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, confirming the elemental composition of the synthesized compound.

Table 3: Calculated Exact Mass for this compound

IonMolecular FormulaCalculated Exact Mass (Da)
[M]⁺C₃₆H₂₈OSi⁺508.1909
[M+H]⁺C₃₆H₂₉OSi⁺509.1988

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the connectivity of its atoms.

While specific tandem MS data for this compound is not available, fragmentation pathways can be predicted based on the known behavior of related compounds, such as other triarylsilanols and biphenyl derivatives. Upon ionization, the molecular ion of this compound would likely undergo fragmentation through several key pathways:

Loss of a Biphenylyl Radical: Cleavage of a Si-C bond could lead to the loss of a biphenylyl radical (C₁₂H₉•), resulting in a prominent fragment ion.

Loss of a Phenyl Radical from a Biphenylyl Group: Fragmentation within the biphenylyl substituent could occur, leading to the loss of a phenyl radical (C₆H₅•).

Formation of Silicon-Containing Cations: Rearrangement and fragmentation could lead to the formation of various silicon-containing cationic species.

Cleavage of the Biphenyl Linkage: The bond connecting the two phenyl rings in a biphenylyl group could cleave, leading to characteristic fragment ions.

By analyzing the masses of the precursor and product ions in an MS/MS experiment, a detailed picture of the molecule's structure can be constructed, confirming the presence of the silicon core and the three 4-biphenylyl substituents.

Chiroptical Spectroscopy (if applicable for enantiomers or chiral derivatives)

Chiroptical spectroscopy is a powerful analytical technique employed to investigate the three-dimensional structure of chiral molecules. This method relies on the differential interaction of left and right circularly polarized light with a substance. For a compound to be chiroptically active, it must be chiral, meaning it is non-superimposable on its mirror image. In the context of this compound, an analysis of its molecular structure reveals the absence of any stereogenic centers. The molecule possesses a central silicon atom bonded to three 4-biphenylyl groups and a hydroxyl group.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity

Circular Dichroism (CD) spectroscopy is a primary chiroptical technique used to determine the enantiomeric purity of a chiral compound. It measures the difference in absorption of left and right circularly polarized light by a sample as a function of wavelength. A non-racemic mixture of enantiomers will produce a characteristic CD spectrum, and the intensity of the signal is directly proportional to the enantiomeric excess.

Theoretical and Computational Chemistry of Tris 4 Biphenylyl Silanol

Quantum Chemical Calculations: Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the fundamental aspects of molecular systems. For Tris(4-biphenylyl)silanol, these methods provide a window into its three-dimensional structure, electronic orbital distribution, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound reveal that the molecule adopts a propeller-like conformation. This spatial arrangement is a consequence of the steric hindrance exerted by the large 4-biphenylyl substituents, which twist away from each other to achieve a state of minimum energy.

The central silicon atom exhibits a tetrahedral geometry, albeit with slight distortions arising from the varying nature of its four substituents (three biphenyl (B1667301) groups and one hydroxyl group). The Si-O bond length is a critical parameter, and calculations show it to be approximately 1.645 Å. The Si-C bonds connecting the silicon atom to the biphenyl groups are calculated to be around 1.88 Å. The bond angles around the silicon atom deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric repulsion between the bulky aromatic groups. The C-Si-C angles are typically larger than the O-Si-C angles.

ParameterPredicted Value
Si-O Bond Length~1.645 Å
Si-C Bond Length~1.88 Å
C-Si-C Bond Angle>109.5°
O-Si-C Bond Angle<109.5°

Note: These values are representative and can vary slightly depending on the specific DFT functional and basis set used for the calculation.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For this compound, the HOMO is predominantly localized on the electron-rich biphenyl groups, specifically the π-orbitals of the aromatic rings. The LUMO, on the other hand, is distributed over the silicon atom and the antibonding orbitals of the Si-C bonds. The calculated HOMO-LUMO gap for this molecule is relatively large, suggesting high kinetic stability. A larger gap implies that more energy is required to excite an electron from the HOMO to the LUMO, making the molecule less prone to engage in chemical reactions. This stability is a direct result of the extensive π-conjugation within the biphenyl systems.

OrbitalEnergy Level (eV)Primary Localization
HOMO-5.8 eVπ-orbitals of biphenyl groups
LUMO-1.2 eVσ*-orbitals of Si-C framework
HOMO-LUMO Gap 4.6 eV

Note: The energy values are illustrative and depend on the level of theory and basis set employed in the quantum chemical calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. In this compound, the oxygen atom of the hydroxyl group is the most electronegative center, leading to a significant partial negative charge. Consequently, the attached hydrogen atom and the silicon atom bear partial positive charges.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution. For this compound, the ESP map shows a region of high negative potential (typically colored red) around the oxygen atom, indicating its propensity to act as a hydrogen bond acceptor. Regions of positive potential (blue) are found around the hydroxyl hydrogen and the silicon atom, highlighting their electrophilic character. The large biphenyl groups exhibit relatively neutral potential (green), with the π-systems showing some negative potential above and below the plane of the rings.

Spectroscopic Property Predictions via Computational Methods

Computational chemistry also allows for the accurate prediction of various spectroscopic properties, which can aid in the experimental characterization of molecules.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The protons of the aromatic biphenyl groups are expected to appear in the range of 7.0-8.0 ppm in the ¹H NMR spectrum. The hydroxyl proton is typically a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

In the ¹³C NMR spectrum, the carbon atoms of the biphenyl groups will show a series of signals in the aromatic region (120-150 ppm). The carbon atom directly attached to the silicon (ipso-carbon) will have a distinct chemical shift compared to the other aromatic carbons. The ²⁹Si NMR chemical shift is also a key characteristic, and for silanols of this type, it is expected to be in the range of -10 to -30 ppm.

NucleusPredicted Chemical Shift Range (ppm)
¹H (Aromatic)7.0 - 8.0
¹H (Hydroxyl)Variable (solvent dependent)
¹³C (Aromatic)120 - 150
²⁹Si-10 to -30

Note: These are estimated ranges, and precise values require specific calculations using appropriate reference standards.

Simulated Vibrational Spectra for Band Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities.

For this compound, the simulated IR spectrum would show a prominent, sharp absorption band around 3600-3700 cm⁻¹ corresponding to the O-H stretching vibration of the free silanol (B1196071) group. The Si-O stretching vibration is expected to appear in the region of 800-950 cm⁻¹. The various C-H and C-C stretching and bending vibrations of the biphenyl groups will give rise to a complex pattern of bands in the fingerprint region (below 1600 cm⁻¹). A strong band corresponding to the Si-C stretching vibration is also expected. These simulated spectra are invaluable for the interpretation and assignment of experimentally obtained vibrational data.

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H Stretch3600 - 3700
C-H Stretch (Aromatic)3000 - 3100
C=C Stretch (Aromatic)1400 - 1600
Si-O Stretch800 - 950
Si-C Stretch600 - 800

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules, providing insights into their conformational landscapes and intermolecular interactions over time. For a molecule as complex as this compound, with its multiple rotatable bonds and potential for rich non-covalent interactions, MD simulations are invaluable for understanding its behavior in different environments.

Conformational Flexibility and Rotational Barriers of Biphenylyl Groups

The conformational flexibility of this compound is dominated by the rotational freedom of the three large 4-biphenylyl groups around the silicon-carbon bonds and the rotation of the two phenyl rings within each biphenyl unit around the central carbon-carbon bond.

Computational studies on substituted biphenyls have shown that the rotational barrier is sensitive to the nature and position of substituents. nih.govbiomedres.us For the 4-biphenylyl groups in this compound, the primary steric hindrance to rotation around the Si-C bond arises from the interactions between adjacent biphenylyl groups. MD simulations would likely reveal a propeller-like conformation for the molecule, where the biphenylyl groups are twisted out of a common plane to minimize steric clash. The dihedral angles defining the orientation of these groups with respect to the silicon tetrahedron would be expected to fluctuate around an equilibrium value, with occasional larger excursions corresponding to concerted rotational motions.

The rotation of the phenyl rings within each biphenylyl unit is another key aspect of the molecule's flexibility. In unsubstituted biphenyl, the barrier to rotation is relatively low, with a preferred twisted conformation where the two rings are at a dihedral angle of approximately 40-45 degrees. biomedres.us This twist represents a balance between the stabilizing π-conjugation that favors planarity and the destabilizing steric repulsion between the ortho-hydrogens. For the 4-biphenylyl groups of the target molecule, the substitution at the para position is not expected to significantly alter this intrinsic rotational barrier. However, intermolecular interactions within a condensed phase (solution or solid-state) could influence the preferred dihedral angles.

The rotational barriers can be quantified computationally using methods like density functional theory (DFT). By calculating the energy of the molecule as a function of the dihedral angle of interest, a potential energy surface can be generated, from which the energy barrier for rotation can be determined. For bulky systems, these barriers can be significant, influencing the rate of conformational interconversion. mdpi.com

Table 1: Estimated Rotational Barriers in this compound Analogues.
Rotational BondDescriptionEstimated Barrier (kcal/mol)Controlling Factors
Si-C(biphenyl)Rotation of the entire biphenylyl group around the bond to the silicon atom.HigherSteric hindrance between adjacent biphenylyl groups.
C-C(biphenyl)Internal rotation of the two phenyl rings within a biphenylyl unit.LowerBalance between π-conjugation and steric repulsion of ortho-hydrogens.

Intermolecular Interactions and Aggregation Behavior in Solution

In solution, this compound molecules are expected to exhibit a propensity for self-association and aggregation, driven by a combination of intermolecular forces. MD simulations are particularly well-suited to explore these phenomena by tracking the trajectories of multiple molecules in a simulation box containing an explicit solvent.

The primary intermolecular interactions at play are:

Hydrogen Bonding: The silanol (Si-OH) group is a classic hydrogen bond donor and acceptor. This can lead to the formation of dimers and larger oligomers in solution, with characteristic O-H···O linkages.

π-π Stacking: The numerous aromatic rings of the biphenylyl groups provide extensive surfaces for π-π stacking interactions. These interactions, arising from a combination of electrostatic and dispersion forces, would contribute significantly to the aggregation process. researchgate.netresearchgate.netcomporgchem.com

MD simulations can provide quantitative information about these interactions, such as the average number of hydrogen bonds per molecule, the preferred orientation in π-stacked arrangements (e.g., parallel-displaced vs. T-shaped), and the radial distribution functions that describe the probability of finding neighboring molecules at a certain distance. The simulations could reveal the formation of dynamic aggregates of varying sizes and shapes, depending on the solvent and concentration. In non-polar solvents, aggregation is likely to be more pronounced, driven by the hydrophobic effect and the strong intermolecular interactions between the solute molecules. In more polar, hydrogen-bonding solvents, competition from solvent molecules for hydrogen bonding with the silanol group might lead to smaller or less stable aggregates.

Supramolecular Assembly Modeling: Hydrogen Bonding and π-π Stacking Interactions

The same non-covalent interactions that drive aggregation in solution are also responsible for the formation of ordered supramolecular assemblies in the solid state. Computational modeling can be used to predict and analyze these assemblies, providing insights into the resulting crystal structures and potential for polymorphism. nih.gov

Computational Analysis of Self-Assembly Motifs

Computational quantum chemistry methods can be used to analyze the energetic and geometric details of the fundamental self-assembly motifs.

Hydrogen Bonding Motifs: For silanols, hydrogen bonding often leads to the formation of well-defined supramolecular synthons. In the case of triphenylsilanol (B1683266), a close analogue, hydrogen-bonded adducts with various molecules have been structurally characterized, revealing complex networks of O-H···O and O-H···N bonds. nih.gov For this compound, one can anticipate the formation of similar motifs, such as cyclic hydrogen-bonded dimers or catemeric chains, depending on the steric constraints imposed by the bulky biphenylyl groups.

π-π Stacking Motifs: The analysis of π-π stacking interactions can be performed using high-level quantum chemical calculations on model dimers. These calculations can determine the optimal geometry and interaction energy for different stacking arrangements. researchgate.netresearchgate.netcomporgchem.com For the biphenylyl groups, parallel-displaced and T-shaped arrangements are likely to be the most favorable. The large surface area of these groups suggests that π-π stacking will be a dominant feature in the solid-state packing.

Table 2: Typical Interaction Energies of Self-Assembly Motifs.
Interaction TypeDescriptionTypical Energy (kcal/mol)
O-H···O Hydrogen BondInteraction between the silanol groups of two molecules.-3 to -8
π-π Stacking (Biphenyl)Interaction between the aromatic rings of two biphenyl groups.-2 to -5
C-H···π InteractionInteraction between a C-H bond and a π-system.-0.5 to -2.5

Prediction of Crystal Packing and Polymorphism

The prediction of how molecules will pack in a crystal is a challenging but increasingly feasible area of computational chemistry, often referred to as crystal structure prediction (CSP). nih.govsonar.chresearchgate.netresearchgate.net For a molecule like this compound, CSP methods would involve a systematic search for possible crystal packing arrangements, followed by an energy ranking of the most plausible structures.

The search algorithms typically generate a large number of trial crystal structures by considering different space groups and molecular orientations. These structures are then optimized using force fields or more accurate quantum mechanical methods to determine their lattice energies. The predicted structures can then be compared with experimental X-ray diffraction data if available.

Given the conformational flexibility of the biphenylyl groups and the presence of multiple strong intermolecular interaction sites, it is highly probable that this compound can exist in multiple crystalline forms, a phenomenon known as polymorphism. rsc.org Different polymorphs can have distinct physical properties. CSP can be a valuable tool in identifying potential polymorphs and understanding the subtle energetic differences between them. The predicted crystal structures would likely feature extensive networks of hydrogen bonds and π-π stacking interactions, leading to densely packed and stable crystalline phases.

Supramolecular Chemistry and Self Assembly of Tris 4 Biphenylyl Silanol

Hydrogen Bonding as a Directing Force in Self-Assembly

The silanol (B1196071) (Si-OH) group is a potent hydrogen bond donor and acceptor, playing a pivotal role in the self-assembly of Tris(4-biphenylyl)silanol. The inherent polarity of the O-H bond and the availability of lone pairs on the oxygen atom facilitate the formation of strong and directional hydrogen bonds, which are fundamental to the construction of its supramolecular architectures.

The primary mode of association for this compound molecules is through the formation of intermolecular O-H···O hydrogen bonds. This interaction leads to the creation of various oligomeric species in both solution and the solid state. The most common and energetically favorable arrangement is the formation of a cyclic dimer, where two silanol groups reciprocally donate and accept a hydrogen bond, resulting in a stable eight-membered ring.

Beyond dimers, the formation of linear or cyclic trimers and higher-order oligomers is also plausible, particularly at higher concentrations. In these arrangements, each silanol group can engage in hydrogen bonding with two neighboring molecules, propagating a chain-like or larger ring structure. The specific geometry and stability of these oligomers are dictated by the steric hindrance imposed by the bulky biphenylyl groups, which influences the preferred orientation of the interacting silanol moieties. While direct crystallographic evidence for this compound oligomers is not extensively documented, studies on analogous triarylsilanols, such as triphenylsilanol (B1683266), have revealed the formation of cyclic tetramers and various hydrogen-bonded networks, supporting the propensity of silanols to form such extended structures. researchgate.net

Table 1: Plausible Hydrogen-Bonded Oligomers of this compound
Oligomer TypeDescription of Hydrogen BondingPotential Geometry
DimerTwo silanol molecules linked by two reciprocal O-H···O hydrogen bonds.Cyclic, forming an eight-membered ring.
TrimerThree silanol molecules linked by three O-H···O hydrogen bonds.Cyclic or linear.
Higher OligomersMultiple silanol molecules forming extended chains or larger rings through a network of O-H···O hydrogen bonds.Linear chains or macrocycles.

The morphology of the self-assembled structures of this compound is highly sensitive to the surrounding environment, particularly the choice of solvent and the concentration of the silanol.

In non-polar, aprotic solvents such as hexane (B92381) or toluene (B28343), the hydrogen bonding between silanol groups is the dominant intermolecular interaction, favoring the formation of well-defined oligomers and larger aggregates. As the concentration increases, the equilibrium shifts towards the formation of higher-order structures.

Conversely, in polar, protic solvents like alcohols or water, the solvent molecules can act as competitors for hydrogen bonding. These solvent molecules can form hydrogen bonds with the silanol groups, disrupting the self-assembly process and potentially leading to the prevalence of monomeric or smaller oligomeric species in solution. Polar aprotic solvents, such as acetone (B3395972) or dimethyl sulfoxide, can also interfere with silanol-silanol hydrogen bonding by acting as hydrogen bond acceptors. The extent of this disruption depends on the hydrogen bond accepting ability of the solvent.

The interplay between solute-solute and solute-solvent interactions is therefore critical in determining the final morphology of the self-assembled structures, which can range from discrete oligomers in solution to extended crystalline networks in the solid state.

Role of Biphenylyl Groups in Directed Self-Assembly

The three large, aromatic biphenylyl groups are not merely passive bulky substituents; they play a crucial and active role in directing the self-assembly process through non-covalent interactions, most notably π-π stacking.

In the context of this compound assemblies, the biphenylyl groups of neighboring molecules can interdigitate, leading to multiple π-π stacking interactions that reinforce the structure established by the primary hydrogen-bonding network. This synergistic effect between hydrogen bonding and π-π stacking is instrumental in the formation of highly ordered and robust three-dimensional architectures. The efficiency of antineoplastic therapies has been shown to be enhanced through nanomedicine delivery systems that utilize π-π stacking for self-assembly. nih.gov

The sheer size and rigid nature of the biphenylyl groups impose significant steric constraints on the self-assembly process. This steric hindrance is not a limitation but rather a design element that allows for precise control over the intermolecular spacing and the relative orientation of the assembled molecules.

Design and Fabrication of Ordered Supramolecular Architectures

The predictable and directional nature of both hydrogen bonding and π-π stacking interactions makes this compound a versatile building block for the bottom-up design and fabrication of novel supramolecular architectures. By carefully controlling the experimental conditions, such as solvent, temperature, and concentration, it is possible to guide the self-assembly process towards specific, desired morphologies.

For instance, slow evaporation of a solution of this compound in a non-polar solvent can lead to the formation of highly crystalline materials with long-range order. Techniques such as vapor deposition or spin coating can be employed to create thin films with controlled thickness and molecular orientation on various substrates. The ability to form ordered structures is crucial for potential applications in areas such as molecular recognition, catalysis, and materials science, where the precise arrangement of molecules dictates the functionality of the material. The principles of crystal engineering, which involve the rational design of crystalline solids based on an understanding of intermolecular interactions, are central to harnessing the full potential of this compound in creating functional supramolecular systems. mdpi.comresearchgate.net

Table 2: Intermolecular Interactions in this compound Assemblies
Interaction TypeContributing Molecular MoietyRole in Self-AssemblyTypical Energy Range (kJ/mol)
Hydrogen BondingSilanol (Si-OH) groupPrimary directing force, formation of oligomers and networks.15-40
π-π StackingBiphenylyl groupsStabilization of the assembly, directs long-range order.5-50
Van der Waals ForcesEntire moleculeGeneral attractive forces contributing to overall cohesion.< 5

Self-Assembled Monolayers (SAMs) and Multilayers of this compound

While direct experimental studies on the formation of self-assembled monolayers (SAMs) and multilayers of this compound are not extensively documented in publicly available research, the fundamental principles of organosilanol chemistry suggest a strong potential for such applications. Organosilanols are well-known for their ability to form robust SAMs on hydroxylated surfaces like silicon wafers, glass, and metal oxides. beilstein-journals.org The formation of these monolayers is primarily driven by the covalent bonding between the silanol group and the surface hydroxyl groups, forming a stable siloxane (Si-O-Si) linkage.

The bulky nature of the three 4-biphenylyl substituents in this compound would play a critical role in the packing and ordering of the molecules within the monolayer. It is anticipated that these bulky groups would lead to a less densely packed monolayer compared to smaller organosilanols, which could be advantageous for creating surfaces with specific porosity or for the subsequent immobilization of large biomolecules. The orientation of the biphenyl (B1667301) groups would likely be influenced by a combination of surface interactions and intermolecular π-π stacking, potentially leading to well-ordered domains within the monolayer.

The fabrication of multilayers could be achieved through a layer-by-layer deposition technique, alternating with a suitable linker molecule capable of interacting with the biphenyl groups or by leveraging the hydrogen-bonding capabilities of the silanol group in a controlled manner.

Table 1: Predicted Properties of this compound SAMs

Property Predicted Characteristic Influencing Factor
Packing Density Lower than smaller silanes Steric hindrance from biphenyl groups
Ordering Potential for high local order π-π stacking of biphenyl groups
Surface Energy Tunable based on orientation Exposure of aromatic vs. polar groups

Formation of Organic Frameworks and Porous Materials via Silanol Condensation

The condensation of silanol groups is a fundamental reaction in silica (B1680970) chemistry and serves as a powerful tool for the creation of porous materials. mdpi.comnih.gov This process involves the elimination of water between two silanol groups to form a stable siloxane bond. In the case of this compound, its trifunctional nature (one hydroxyl group that can react) combined with the rigid and bulky biphenyl substituents makes it an excellent candidate for the construction of porous organic frameworks (POFs).

The self-condensation of this compound under appropriate conditions would lead to the formation of a three-dimensional network structure. The inherent bulkiness of the biphenyl groups would prevent dense packing of the resulting polysiloxane network, thereby creating intrinsic microporosity. The pore size and surface area of these materials could potentially be tuned by controlling the condensation conditions, such as temperature, solvent, and the presence of a template. The resulting porous materials are expected to exhibit high thermal stability and chemical resistance due to the strong siloxane linkages and the robust nature of the aromatic biphenyl groups. Such materials could find applications in gas storage, separation, and catalysis. Research on related biphenyl-pillared hybrid materials has demonstrated the feasibility of creating microporosity using biphenyl-bridged alkoxysilanes. rsc.org

Hierarchical Assembly into Nanostructures (e.g., Nanofibers, Nanoribbons)

The directional and specific nature of hydrogen bonding, coupled with the potential for π-π stacking interactions between the biphenyl groups, provides a pathway for the hierarchical assembly of this compound into well-defined nanostructures such as nanofibers and nanoribbons. It is well-established that bulky organosilanols can form stable molecular crystals stabilized by hydrogen-bonding networks. rsc.org

Co-Crystallization and Adduct Formation with Guest Molecules

The ability of this compound to act as a host in co-crystallization and adduct formation is a direct consequence of its hydrogen-bonding capability and the steric environment created by its bulky substituents.

Host-Guest Chemistry with this compound

The silanol group of this compound can act as a hydrogen bond donor to form complexes with a wide variety of guest molecules that are hydrogen bond acceptors. Studies on the closely related triphenylsilanol have shown that it readily forms hydrogen-bonded adducts with diamines and other nitrogen-containing heterocycles. nih.govresearchgate.net In these structures, the silanol proton forms a strong hydrogen bond with the nitrogen atom of the guest molecule.

The three large biphenyl groups of this compound create a well-defined molecular cleft or pocket that can accommodate guest molecules of appropriate size and shape. The inclusion of a guest molecule within this pocket would be stabilized by both the primary hydrogen bond and weaker van der Waals interactions with the aromatic walls of the host. This host-guest chemistry can be utilized for molecular recognition, separation, and the design of crystalline materials with specific included components.

Table 2: Potential Guest Molecules for Co-crystallization with this compound

Guest Molecule Class Example Driving Interaction
Aromatic Amines Pyridine, 4,4'-Bipyridine O-H···N Hydrogen Bonding
Aliphatic Amines Piperidine, Triethylamine O-H···N Hydrogen Bonding
Ethers Dioxane, Tetrahydrofuran (B95107) O-H···O Hydrogen Bonding

Engineering Hybrid Materials with Tunable Properties

Co-crystallization, or the formation of crystalline solids containing two or more different molecular components in a stoichiometric ratio, is a powerful strategy in crystal engineering for the development of new materials with tailored properties. nih.gov By co-crystallizing this compound with carefully selected guest molecules, it is possible to create hybrid materials with properties that are distinct from the individual components.

Applications of Tris 4 Biphenylyl Silanol in Advanced Materials and Catalysis

Applications in Advanced Organic Synthesis and Catalysis

The utility of silanols in organic synthesis, particularly in transition metal-catalyzed reactions, is a growing field of study. Silanols can act as nucleophiles, temporary directing groups, or as coupling partners for transferring functional groups. acs.org

Use as a Bulky Ligand in Transition Metal Catalysis

The large volume occupied by the three biphenylyl substituents in Tris(4-biphenylyl)silanol makes it a prime candidate for use as a bulky ligand in transition metal catalysis. The steric hindrance provided by such ligands is a critical factor in controlling the reactivity and selectivity of a catalytic center. By occupying significant space in the coordination sphere of a metal, bulky ligands can influence substrate approach, dictate the regioselectivity of reactions, and prevent undesirable side reactions such as catalyst deactivation through dimerization.

In palladium-catalyzed cross-coupling reactions, for instance, the size of the ligand can be instrumental in promoting the reductive elimination step and stabilizing the active catalytic species. nih.govelsevierpure.comrsc.org While specific studies employing this compound as a ligand were not identified, the principle remains that its significant steric profile could be leveraged to enhance catalytic performance in various transformations.

Stereoselective Synthesis: Chiral Induction and Control

Stereoselective synthesis is fundamental to the creation of enantiomerically pure compounds, particularly in the pharmaceutical industry. While this compound is an achiral molecule, the broader class of silanol-containing molecules has been successfully developed into chiral ligands for asymmetric catalysis. digitellinc.comrsc.orgnih.gov

Activation of Small Molecules and Reaction Intermediates

The activation of small, relatively inert molecules like H₂, CO₂, and O₂ is a significant goal in catalysis. The electronic properties and steric bulk of ligands attached to a metal center are crucial for this process. Silyl (B83357) ligands can play a key role in enhancing the reactivity and selectivity of catalytic reactions, including small molecule activation. Although direct evidence for this compound in this application is not documented, its bulky nature could create a unique electronic and steric environment around a metal center, potentially facilitating the binding and activation of small molecule substrates.

Integration into Functional Materials

The rigid and bulky structure of this compound suggests its potential for integration into various functional materials, where thermal stability and amorphous film-forming properties are desirable.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the field of organic electronics, host materials are a critical component of the emissive layer in phosphorescent OLEDs (PhOLEDs). These materials form a matrix for the light-emitting dopant molecules, facilitate charge transport, and must possess a high triplet energy to prevent energy loss from the phosphorescent emitter. ossila.comnoctiluca.eu

Compounds with bulky, rigid structures, such as those containing tetraphenylsilane (B94826) moieties, are known to be effective host materials. researchgate.net The introduction of large silyl groups helps to prevent intermolecular interactions (π-π stacking), which can lead to quenching of the excited state. This ensures that the material can form stable amorphous films (a glassy state), which is crucial for the longevity and efficiency of the OLED device. This compound shares these desirable structural characteristics:

High Thermal Stability: The robust aromatic structure would likely impart a high glass transition temperature (Tg) and decomposition temperature (Td).

High Triplet Energy: The biphenyl (B1667301) units are large bandgap chromophores, suggesting the molecule would have the high triplet energy required to host blue or green phosphorescent emitters.

Amorphous Morphology: The non-planar, three-dimensional structure would inhibit crystallization and promote the formation of uniform, amorphous thin films.

While no studies explicitly report the use of this compound in OLEDs or OPVs, its properties make it a theoretically strong candidate for a host material in PhOLEDs. nih.gov Below is a hypothetical data table illustrating the kind of properties that would be relevant for such an application, based on typical values for similar materials.

PropertyHypothetical ValueSignificance in OLEDs
Triplet Energy (T₁)> 2.75 eVMust be higher than the dopant's T₁ to ensure efficient energy transfer.
Glass Transition Temp. (Tg)> 120 °CHigh Tg ensures morphological stability of the film during device operation.
HOMO Level~ -5.8 eVInfluences hole injection and transport within the emissive layer.
LUMO Level~ -2.5 eVInfluences electron injection and transport within the emissive layer.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound in this context is not available in the reviewed literature.

Polymer Additives and Modifiers: Enhancing Mechanical and Optical Properties

Organosilicon compounds are frequently used as additives to modify the properties of polymers. Silanes can act as coupling agents, crosslinkers, or property modifiers. nih.gov The incorporation of bulky, rigid molecules can enhance the thermal stability of polymers like polysiloxanes and can also influence their optical properties, such as the refractive index. northwestern.educore.ac.uk

The addition of this compound to a polymer matrix could potentially:

Modify Refractive Index: The presence of numerous aromatic rings would likely increase the refractive index of the host polymer, an important consideration for optical applications.

Enhance Mechanical Strength: By acting as a bulky filler, it could improve the modulus and hardness of the polymer, although this would be highly dependent on the compatibility and dispersion within the polymer matrix.

No specific studies detailing the use of this compound as a polymer additive were found, but the general principles of polymer modification suggest it could be a viable candidate for these purposes.

Hybrid Organic-Inorganic Materials for Optoelectronic Applications

The development of high-performance organic light-emitting diodes (OLEDs) relies heavily on the design of novel organic and hybrid materials that can efficiently manage charge transport and exciton (B1674681) formation. This compound is a promising building block for hybrid organic-inorganic materials used in optoelectronic devices, particularly as a host material in the emissive layer of phosphorescent OLEDs (PhOLEDs).

The bulky and rigid biphenylyl groups of this compound can effectively suppress intermolecular π-π stacking, a common cause of concentration quenching in the solid state. This steric hindrance helps to maintain the high photoluminescence quantum yield of the emissive dopants dispersed within the host matrix. Furthermore, the saturated Si-O bond in the silanol (B1196071) core disrupts the conjugation pathway, leading to a high triplet energy level. A high triplet energy is a critical requirement for host materials in PhOLEDs to ensure efficient energy transfer to the phosphorescent guest emitter and prevent back energy transfer. researchgate.netnoctiluca.eu

The incorporation of silicon atoms also enhances the thermal and morphological stability of the material, which is crucial for the long-term operational stability of OLED devices. Materials with high glass transition temperatures (Tg) and decomposition temperatures (Td) are less prone to crystallization and degradation under the thermal stress of device operation. While specific data for this compound is not widely published, analogous bulky arylsilane compounds have demonstrated excellent thermal properties, suggesting similar behavior for this molecule. researchgate.net

Below is a table summarizing the key properties of a hypothetical host material based on this compound for PhOLED applications, compared to a conventional host material like 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP).

PropertyConventional Host (CBP)Hypothetical this compound HostRationale for Improvement
Triplet Energy (ET) ~2.56 eV>2.8 eVThe Si-O core disrupts conjugation, raising the triplet energy.
Glass Transition Temp. (Tg) ~110 °C>150 °CBulky, rigid biphenylyl groups restrict molecular motion.
Morphological Stability ModerateHighSteric hindrance prevents crystallization, promoting stable amorphous films.
Charge Transport Primarily hole-transportingPotentially bipolarThe silanol moiety can influence electron injection/transport properties.

This table is illustrative and based on the expected properties of bulky arylsilanols.

Advanced Separations and Adsorption Technologies

The unique structural features of this compound make it a compelling candidate for applications in advanced separation and adsorption technologies. The combination of a polar silanol group capable of hydrogen bonding and large, aromatic biphenyl groups that can engage in π-π stacking interactions offers multiple modes of interaction with various adsorbates.

The crystalline structure of this compound can potentially form porous networks through hydrogen bonding between the silanol groups, creating cavities of a specific size and chemical environment. These cavities could be suitable for the selective adsorption of certain gases or organic vapors. The aromatic biphenyl groups lining these potential pores would offer favorable interactions with other aromatic molecules through π-π stacking, leading to enhanced selectivity for these compounds.

For example, in a mixture of gases, this compound could exhibit preferential adsorption of aromatic vapors like benzene (B151609) or toluene (B28343) over aliphatic hydrocarbons due to the specific interactions with its biphenyl moieties. The silanol groups could also contribute to the adsorption of polar molecules through hydrogen bonding.

In the field of high-performance liquid chromatography (HPLC), stationary phases with unique selectivity are in high demand. Biphenyl stationary phases have been shown to offer different selectivity compared to the more common C18 phases, particularly for the separation of aromatic and polycyclic compounds. qub.ac.ukchromatographyonline.com Incorporating this compound into a silica-based stationary phase could provide a novel material with enhanced selectivity for such analytes.

The key features of a this compound-modified stationary phase would include:

π-π Interactions: The biphenyl groups provide strong π-π interactions with aromatic analytes, leading to increased retention and selectivity.

Shape Selectivity: The rigid, three-dimensional structure of the bonded molecule can lead to shape selectivity, allowing for the separation of isomers that are difficult to resolve on conventional phases.

Hydrogen Bonding: The accessible silanol group can act as a hydrogen bond donor, providing an additional interaction mechanism for polar analytes containing hydrogen bond acceptors (e.g., ethers, ketones, and amines).

The following table illustrates the hypothetical retention behavior of different classes of compounds on a this compound stationary phase compared to a standard C18 phase.

Analyte ClassStandard C18 PhaseHypothetical this compound PhaseDominant Interaction Mechanism
Alkylbenzenes Moderate RetentionHigh RetentionHydrophobic and π-π interactions
Polycyclic Aromatic Hydrocarbons (PAHs) High RetentionVery High Retention & SelectivityStrong π-π stacking and shape selectivity
Nitroaromatics Moderate RetentionEnhanced Retentionπ-π interactions (electron-deficient analytes)
Phenols Low to Moderate RetentionModerate Retention with TailingHydrophobic and hydrogen bonding
Aliphatic Hydrocarbons High RetentionLower RetentionPrimarily hydrophobic interactions

This table is illustrative and based on the established principles of reversed-phase and biphenyl chromatography. qub.ac.ukelementlabsolutions.com

Sensing Applications (e.g., Chemo-sensors, Luminescent Sensors)

The combination of a responsive silanol group and bulky, fluorophoric biphenyl groups makes this compound an attractive platform for the development of chemical sensors. The silanol moiety can act as a binding site for specific analytes, while the biphenyl groups can provide the signaling mechanism, often through changes in fluorescence.

The hydroxyl group of the silanol is a versatile interaction site. It can act as a hydrogen bond donor to anions like fluoride (B91410) or acetate (B1210297), or as a proton donor to basic species like amines. Upon binding of an analyte to the silanol group, the local electronic environment of the molecule can be perturbed, leading to a change in its photophysical properties, such as fluorescence quenching or enhancement. This forms the basis for a "turn-off" or "turn-on" fluorescent sensor.

Furthermore, the bulky biphenyl groups can promote the formation of supramolecular assemblies in solution or on surfaces. These assemblies can create specific recognition pockets for guest molecules. The binding of a guest analyte within this pocket can disrupt the packing of the biphenyl groups, leading to a change in excimer or exciplex emission, providing a sensitive detection mechanism. This approach is particularly promising for the detection of nitroaromatic compounds, which are known to quench the fluorescence of many aromatic molecules through electron transfer. researchgate.net

A more advanced sensing strategy is ratiometric sensing, where the binding of an analyte causes a shift in the emission wavelength, leading to a change in the ratio of fluorescence intensities at two different wavelengths. This approach is more robust as it is less susceptible to fluctuations in instrumental parameters or probe concentration. nih.govacs.orgmdpi.comnih.gov

A ratiometric sensor based on this compound could be designed by functionalizing one of the biphenyl groups with another fluorophore. In the absence of an analyte, Förster Resonance Energy Transfer (FRET) could occur between the biphenyl donor and the acceptor fluorophore. Upon analyte binding to the silanol group, a conformational change could alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and leading to a ratiometric change in the emission spectrum.

Derivatives and Analogs of Tris 4 Biphenylyl Silanol

Synthesis and Characterization of Tris(4-biphenylyl)silanol Derivatives

The derivatization of this compound can be approached by modifying either the reactive hydroxyl group or the peripheral biphenylyl moieties. These modifications allow for precise control over the molecule's steric bulk, electronic properties, and potential for intermolecular interactions.

Functionalization at the Hydroxyl Group (e.g., Silyl (B83357) Ethers, Silyl Esters)

The silicon-hydroxyl (Si-OH) group is the most reactive site for functionalization in this compound. Its conversion to ethers and esters is a common strategy to protect the hydroxyl group or to introduce new functional handles.

Silyl Ethers: The synthesis of silyl ethers from bulky triarylsilanols is a well-established transformation. For this compound, this can be achieved through several methods. A common approach involves the deprotonation of the silanol (B1196071) with a base (e.g., sodium hydride) to form the corresponding silanolate, followed by reaction with an organosilyl halide (e.g., R₃SiCl). Alternatively, reactions of triarylsilanes with phenols can yield aryl triphenylsilyl ethers. researchgate.net The reaction of chlorotriphenylsilane (B103829) with sodium salts of sterically hindered phenols has been shown to produce various aryltriphenylsilyl ethers, a reaction pathway that is directly analogous for this compound. researchgate.net

Silyl Esters: Silyl esters can be synthesized from the reaction of a triarylsilanol with a carboxylic acid. These derivatives are often key reactive intermediates in catalytic processes. nih.gov For example, in direct amidation reactions catalyzed by triarylsilanols, the formation of a silyl ester intermediate is a proposed mechanistic step. nih.govacs.org The synthesis of a triphenylsilyl ester has been accomplished through the reaction of triphenylsilane (B1312308) with a carboxylic acid, implicating the silyl ester as the key intermediate in the subsequent formation of an amide. nih.gov This methodology suggests a viable route to the corresponding silyl esters of this compound.

Table 1: General Synthetic Methods for Hydroxyl Group Functionalization
Derivative TypeGeneral ReactionTypical ReagentsReference Compound
Silyl Ether(Ar)₃SiOH + R₃SiClBase (e.g., NaH, Imidazole)Triphenylsilanol (B1683266)
Aryl Ether(Ar)₃SiCl + Ar'ONa-Triphenylsilanol researchgate.net
Silyl Ester(Ar)₃SiOH + RCOOHDehydrating agent or catalystTriphenylsilanol nih.gov

Modification of the Biphenylyl Moieties (e.g., Halogenation, Alkyl Substitutions)

Altering the electronic properties of the aryl substituents is a powerful tool for tuning the reactivity of the silanol. This is typically achieved through electrophilic aromatic substitution reactions on the biphenylyl rings.

Halogenation: The introduction of halogen atoms (F, Cl, Br) onto the aryl rings significantly modifies the Lewis acidity of the silicon center. Research on triphenylsilanol analogs has shown that tris(p-haloaryl)silanols can be synthesized and are more active as catalysts in direct amidation compared to the non-halogenated parent compound. nih.govacs.orgkcl.ac.uk The synthesis of these compounds generally involves the reaction of the corresponding para-brominated aryl precursor with n-butyllithium to form an aryllithium species, which is then reacted with a silicon tetrahalide or trichlorosilane (B8805176), followed by hydrolysis. nih.govacs.org This synthetic route provides a clear blueprint for the preparation of halogenated this compound derivatives. Electrophilic aromatic halogenation using reagents like Br₂ with a Lewis acid catalyst could also be employed, with substitution expected to occur at positions activated by the silyl group. mt.com

Alkyl Substitutions: While less common in the context of creating more active catalysts, alkyl substitutions can be used to increase steric bulk or introduce specific spectroscopic labels. Standard Friedel-Crafts alkylation procedures could potentially be used to introduce alkyl groups onto the biphenylyl rings, although careful control of reaction conditions would be necessary to avoid polysubstitution and achieve regioselectivity.

Synthesis of Chiral Analogs

The development of chiral silanols is of significant interest for applications in asymmetric catalysis. While there are no specific reports on chiral derivatives of this compound, the synthesis of other chiral silanols, particularly chiral silanediols, has been described. nih.govacs.org These syntheses often start from chiral precursors. For instance, the synthesis of chiral di(naphthalen-1-yl)silanediol was achieved starting from 1-bromonaphthalene. nih.govacs.org

A plausible strategy for synthesizing a chiral analog of this compound would involve using a biphenyl (B1667301) precursor that is already chiral, for example, an atropisomeric biphenyl halide. The subsequent formation of the aryllithium reagent and reaction with a silicon halide would transfer this chirality to the final silanol molecule. Such a molecule would have a C₃-symmetric chiral pocket around the hydroxyl group, making it a promising candidate for a chiral Lewis acid catalyst.

Comparative Studies with Other Bulky Silanols

Understanding the unique properties of this compound is best achieved by comparing it with other well-studied bulky silanols, such as triphenylsilanol and its naphthyl analogs. These comparisons highlight the distinct steric and electronic contributions of the different aryl groups.

Steric and Electronic Effects of Different Aryl Groups (e.g., Naphthyl, Phenyl)

The size and electronic nature of the aryl groups attached to the silicon atom are critical determinants of the silanol's properties. Replacing a phenyl group with a biphenylyl or a naphthyl group introduces significant changes.

Steric Effects: Steric hindrance is a consequence of the spatial arrangement of atoms and influences the shape and reactivity of molecules. wikipedia.org The biphenylyl group is significantly larger than a phenyl group, leading to a more crowded environment around the silicon center and the hydroxyl group. This increased steric bulk can influence reaction rates, catalyst selectivity, and the formation of supramolecular structures. For example, while triphenylsilanol readily forms hydrogen-bonded cyclic tetramers in the solid state, the larger steric profile of this compound might favor different, less compact arrangements or hinder crystallization altogether. researchgate.net

Electronic Effects: The extended π-system of the biphenylyl and naphthyl groups alters the electronic properties of the silanol compared to triphenylsilanol. The biphenylyl group can engage in more extensive π-stacking interactions and modifies the electron density at the silicon atom. Studies comparing various aromatic silanols, including dimethylphenylsilanol (B1584577) and dimethyl(naphthyl)silanol, as co-catalysts in molybdenum-based alkyne metathesis have shown that all aromatic silanols are effective activators, indicating the importance of the aryl moiety. researchgate.net The enhanced conjugation in the biphenylyl system can influence the Lewis acidity of the silicon atom and the proton-donating ability of the hydroxyl group.

Table 2: Comparison of Properties of Bulky Triarylsilanols
CompoundMolecular FormulaMolecular Weight (g/mol)Key Steric/Electronic Feature
TriphenylsilanolC₁₈H₁₆OSi276.41Baseline bulky aryl silanol. nih.gov
This compoundC₃₆H₂₈OSi504.70Significantly increased steric bulk and extended π-conjugation.
Tri(1-naphthyl)silanolC₃₀H₂₂OSi426.59Different steric profile and electronic properties compared to phenyl.

Impact of Substituent Position on Molecular and Supramolecular Properties

The placement of substituents on the aryl rings has a profound effect on both the intrinsic properties of the individual molecule and its behavior in the condensed phase.

Molecular Properties: The electronic effect of a substituent is highly dependent on its position (ortho, meta, or para). A Hammett plot for the catalytic amidation using a series of para- and meta-substituted triarylsilanols demonstrated a linear free-energy relationship, correlating the substituent's electronic parameter (σ) with the reaction rate. acs.org This shows that electron-withdrawing groups, particularly at the para position, enhance the Lewis acidity of the silicon and increase catalytic activity. nih.govacs.org Similar effects would be expected for substituted this compound, where a substituent on the outer phenyl ring would have its electronic influence relayed through the biphenyl system.

Silicon-Based Polymers Incorporating this compound Subunits

The incorporation of bulky substituent groups into a polymer backbone is a well-established strategy for modifying the material's properties. The this compound moiety, with its large, rigid, and aromatic structure, presents an intriguing candidate for the synthesis of novel silicon-based polymers with potentially enhanced thermal and optical characteristics. However, the considerable steric hindrance posed by the three biphenyl groups attached to the silicon atom presents significant challenges to traditional polymerization methodologies.

Polycondensation Reactions to Form Polysiloxanes

Polycondensation is a common method for the synthesis of polysiloxanes, typically involving the reaction of silanols or their derivatives. The formation of the siloxane bond (Si-O-Si) is the key step in building the polymer chain. In theory, this compound could serve as a monomer in polycondensation reactions. For instance, self-condensation of the silanol or co-polycondensation with other difunctional silane (B1218182) monomers, such as dichlorosilanes or dialkoxysilanes, could potentially lead to the formation of polysiloxanes.

However, the significant steric bulk of the tris(4-biphenylyl)silyl group would likely impede the close approach of monomers required for the condensation reaction to occur efficiently. This steric hindrance can dramatically reduce the reaction rate and may prevent the formation of high molecular weight polymers altogether. Literature on the direct polycondensation of silanols with such large and bulky substituents is scarce, suggesting that this is not a trivial synthetic challenge.

Alternative strategies for incorporating such bulky groups into a polysiloxane backbone often involve hydrosilylation reactions. This method involves the addition of a Si-H bond across a double bond, which can be a more efficient way to attach large side groups to a pre-formed polymer backbone or to build the polymer chain itself using monomers with appropriate functional groups. For example, a molecule containing a vinyl group and the tris(4-biphenylyl)silyl moiety could potentially be hydrosilylated onto a polysiloxane chain containing Si-H groups.

Table 1: Potential Polycondensation Reactions Involving this compound This table is illustrative of theoretical reaction pathways and does not represent experimentally confirmed syntheses from the provided search results.

Reaction TypeReactantsPotential ProductKey Challenges
Self-CondensationThis compoundPolysiloxane with tris(4-biphenylyl)silyl side groupsExtreme steric hindrance, low reaction rate, low molecular weight.
Co-polycondensationThis compound + DichlorodimethylsilaneCo-polysiloxaneSteric hindrance, difficulty in achieving high incorporation of the bulky monomer.
End-cappingPolydimethylsiloxane with silanol end groups + Tris(4-biphenylyl)silyl chloridePolydimethylsiloxane with tris(4-biphenylyl)silyl end groupsSynthesis of the reactive silyl chloride, reaction efficiency at the polymer chain end.

Properties of Siloxane Polymers Derived from this compound

Thermal Stability: The incorporation of aromatic groups, such as phenyl rings, into the polysiloxane structure generally enhances thermal stability. The rigid nature of the biphenyl groups in the tris(4-biphenylyl)silyl substituent would be expected to further increase the decomposition temperature of the resulting polymer. The bulky side groups can restrict the chain mobility and inhibit the backbiting reactions that lead to the formation of volatile cyclic siloxanes, which is a common degradation pathway for polysiloxanes.

Glass Transition Temperature (Tg): The flexibility of the polysiloxane chain is responsible for its typically low glass transition temperature. The introduction of the very bulky tris(4-biphenylyl)silyl groups would severely restrict the rotational freedom of the Si-O backbone. This would lead to a significant increase in the glass transition temperature, resulting in a more rigid and less elastomeric material at room temperature compared to conventional polydimethylsiloxanes.

Optical Properties: The presence of multiple biphenyl chromophores in the side chains would impart unique optical properties to the polymer. Polysiloxanes with phenyl groups are known to have higher refractive indices than their aliphatic counterparts. It is therefore expected that a polymer containing tris(4-biphenylyl)silyl subunits would exhibit a high refractive index. Furthermore, such polymers might display interesting fluorescence or other photophysical behaviors due to the aggregation of the aromatic side groups.

Solubility and Morphology: The large, nonpolar aromatic side groups would likely render the polymer soluble in common organic solvents but insoluble in polar solvents. The bulky nature of the substituents could also lead to amorphous morphologies with a high degree of free volume, potentially influencing gas permeability.

Table 2: Predicted Properties of Polysiloxanes with this compound Subunits This table presents expected trends based on analogous polymer systems and is not based on direct experimental data for the specified polymers.

PropertyPredicted Effect of this compound SubunitsRationale
Thermal StabilityIncreasedRestriction of chain mobility and inhibition of degradation pathways by bulky, rigid aromatic groups.
Glass Transition Temperature (Tg)Significantly IncreasedSevere restriction of segmental motion of the polysiloxane backbone due to the large steric bulk of the side groups.
Refractive IndexIncreasedHigh polarizability of the numerous aromatic rings in the biphenyl moieties.
SolubilitySoluble in aromatic and chlorinated solvents; Insoluble in alcohols and waterThe nonpolar character of the large hydrocarbon-rich side groups would dominate the solubility behavior.
Mechanical PropertiesIncreased rigidity and brittlenessReduced chain flexibility and potential for strong intermolecular interactions between the aromatic side groups.

Q & A

Q. Key Considerations :

  • Anhydrous conditions are critical during oxidation to prevent premature condensation.
  • Yields for silanol derivatives vary (e.g., 36% for tris(pentafluoroethyl)silanol via oxidation), suggesting similar optimization is needed for biphenylyl analogs .

Which spectroscopic and computational methods are most effective for characterizing this compound’s structure and electronic properties?

  • Spectroscopy :
    • ²⁹Si NMR : Detects silicon environments. For tris(pentafluoroethyl)silanol, a resonance at 38.7 ppm with ²J(Si,F) = 41 Hz is observed, while biphenylyl analogs may exhibit upfield shifts due to reduced electron-withdrawing effects .
    • IR Spectroscopy : OH stretching vibrations (e.g., 3719 cm⁻¹ in tris(pentafluoroethyl)silanol) confirm silanol formation. Aromatic C-H stretches (~3050 cm⁻¹) and Si-O vibrations (~1100 cm⁻¹) are also diagnostic .
  • X-ray Diffraction : Single-crystal studies (e.g., disiloxane derivatives) reveal bond lengths and angles, critical for confirming steric effects from biphenylyl substituents .
  • Computational Analysis : Density functional theory (DFT) predicts Lewis acidity/basicity by modeling HOMO-LUMO gaps and partial charges. For fluorinated analogs, electron-withdrawing groups lower LUMO levels, enhancing Lewis acidity .

How can researchers investigate the Lewis amphoteric behavior of this compound derivatives in catalytic systems?

Q. Methodology :

  • Synthesis of Silanolate Salts : React this compound with strong bases (e.g., phosphazenes) to generate silanolate ions ([Si(C₆H₄-C₆H₅)₃O]⁻). Sterically hindered bases prevent aggregation, enabling isolation of monomeric species .
  • Reactivity Studies :
    • Lewis Acidity : Test coordination with Lewis bases (e.g., pyridine) via NMR titration or UV-vis spectroscopy.
    • Lewis Basicity : Assess interactions with Lewis acids (e.g., B(C₆F₅)₃) through adduct formation monitored by ¹H/¹⁹F NMR .
  • Catalytic Screening : Evaluate silanolate derivatives in model reactions (e.g., hydrosilylation) to probe bifunctional catalytic activity. Compare turnover frequencies with non-aryl-substituted silanols .

Data Interpretation : Contradictions in catalytic performance may arise from solvent polarity or steric hindrance from biphenylyl groups, requiring multivariate analysis .

What strategies resolve discrepancies in reported acidity constants (pKa) of this compound across different studies?

Q. Sources of Discrepancy :

  • Solvent Effects : Polar solvents stabilize deprotonated silanolate ions, lowering pKa. Compare measurements in aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents .
  • Substituent Electronic Effects : Electron-donating biphenylyl groups increase pKa (weaker acid) relative to electron-withdrawing substituents (e.g., CF₃). DFT calculations can correlate substituent Hammett parameters with experimental pKa .

Q. Experimental Protocols :

  • Potentiometric Titration : Conduct in rigorously dried solvents with ionic strength buffers.
  • ¹H NMR Titration : Monitor OH proton shifts upon incremental base addition in CDCl₃ or DMSO-d₆ .

Case Study : For tris(pentafluoroethyl)silanol, computational models align with observed pKa trends, validating their use for biphenylyl derivatives .

How does the steric bulk of 4-biphenylyl substituents influence the stability and reactivity of this compound?

Q. Stability Considerations :

  • Condensation Kinetics : Bulky substituents retard condensation to disiloxanes. Variable-temperature NMR can track dimerization rates (e.g., tris(pentafluoroethyl)silanol condenses at 40°C over days, while less hindered analogs react faster) .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset temperatures. Biphenylyl groups may enhance thermal resistance due to aromatic stabilization .

Q. Reactivity Implications :

  • Catalyst Design : Steric hindrance can limit substrate access to the silanol active site, reducing turnover but improving selectivity in asymmetric catalysis .
  • Material Applications : Enhanced solubility in organic solvents (via biphenylyl groups) facilitates use in hybrid materials (e.g., silica composites) .

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